(E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one
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Description
(E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.42. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiangiogenic Properties
One prominent application of derivatives of (E)-5-(furan-2-ylmethylene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is in cancer research. A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects. These compounds significantly reduced tumor volume, cell number, and increased the lifespan of mice with Ehrlich Ascites Tumors. They also demonstrated strong antiangiogenic effects, indicating their potential as anticancer therapies with abilities to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Cytotoxicity and Apoptosis Induction
Another study by Chandrappa et al. (2009) focused on synthesizing derivatives of the compound to explore its anticancer effects. These derivatives exhibited moderate to strong antiproliferative activity in human leukemia cell lines. The study highlighted the importance of the electron-donating groups on the thiazolidinone moiety in inducing cytotoxicity and apoptosis (Chandrappa et al., 2009).
Antimicrobial Activities
The compound's derivatives also have applications in antimicrobial research. Başoğlu et al. (2013) synthesized new azole derivatives starting from furan-2-carbohydrazide, leading to compounds with notable antimicrobial activities against tested microorganisms (Başoğlu et al., 2013).
Molecular and Solid-State Structure Analysis
Rahmani et al. (2017) synthesized a related compound and characterized it using various spectroscopic methods. They performed X-ray powder diffraction to investigate the crystal structure, providing insights into the molecular and solid-state structure of these types of compounds (Rahmani et al., 2017).
Phosphoinositide 3-Kinase Inhibition
In the field of inflammatory and autoimmune diseases, derivatives of this compound have been identified as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kgamma). Pomel et al. (2006) disclosed a series of furan-2-ylmethylene thiazolidinediones as potent, selective, ATP-competitive PI3Kgamma inhibitors. These findings are significant in the context of drug development for inflammatory and autoimmune diseases (Pomel et al., 2006).
Properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c18-13(16-5-8-20-9-6-16)3-4-17-14(19)12(23-15(17)22)10-11-2-1-7-21-11/h1-2,7,10H,3-6,8-9H2/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJLQAFXFWSPGX-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.